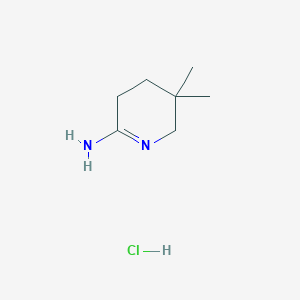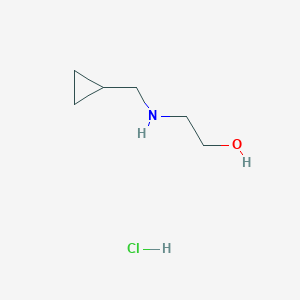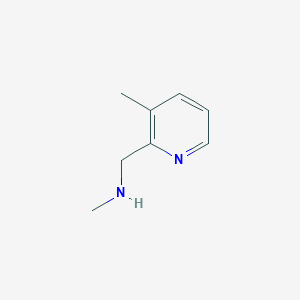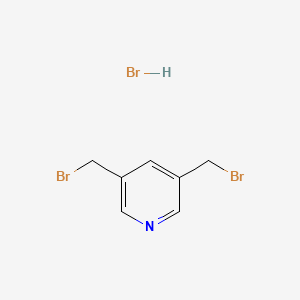![molecular formula C16H23N3O4 B1343311 N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide CAS No. 950596-59-5](/img/structure/B1343311.png)
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide” is a chemical compound with the molecular formula C16H23N3O4 . It has a molecular weight of 321.37200 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 3,4-dihydroxy benzaldehyde with the bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to give 3,4- bis (2-methoxyethoxy)-benzonitrile. Upon further nitration, 4,5- bis (2-methoxyethoxy)-2-nitrobenzonitrile is obtained. Nitro reduction of this compound yields 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2-methoxyethoxy)phenyl]-N,N-dimethylformamidine .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a cyano group and two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The unique molecular structure of this compound enables it to exhibit remarkable stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 321.37200 and a molecular formula of C16H23N3O4 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds, including N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, have been synthesized and tested for biological activity. These compounds were synthesized by acylating 4,5-dimethyl-2-amino-3-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides. Biological tests indicated that these bisamides possess anti-inflammatory and analgesic (non-narcotic) activities, underscoring the potential therapeutic applications of such compounds (Avakyan et al., 2005).
Nano-Structured Material Recovery
Research into N,N-bis(2-hydroxybenzyl)alkylamines, which share a similar structure to the compound , has led to the development of novel ligands for rare earth metal ions like cerium(III). The complexation of these ligands with cerium(III) and subsequent thermal decomposition resulted in the formation of single-phase ceria (CeO2), a material of interest due to its widespread applications in catalysis, fuel cells, and UV absorbers (Veranitisagul et al., 2011).
Photoluminescent Properties
Compounds with structural similarities to N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzene, have been synthesized and analyzed for their photoluminescent properties. These compounds exhibit strong photoluminescence, with the potential for excimer formation, indicating their suitability for applications in optoelectronics and light-emitting devices (Lowe & Weder, 2002).
Propriétés
IUPAC Name |
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSDPMXDPYMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635827 |
Source


|
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
CAS RN |
950596-59-5 |
Source


|
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)





![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)






![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)